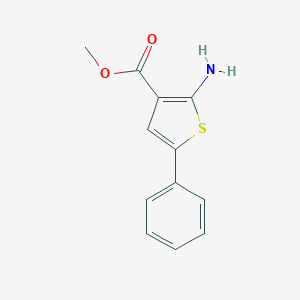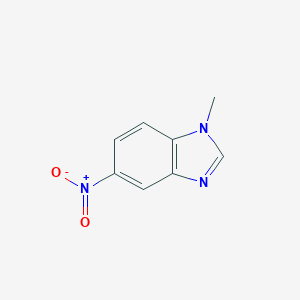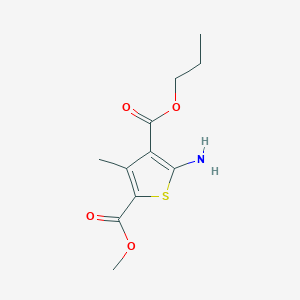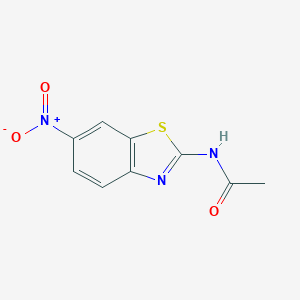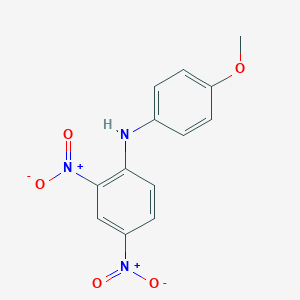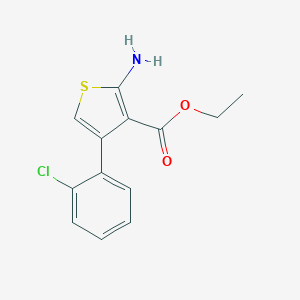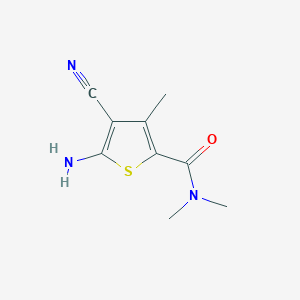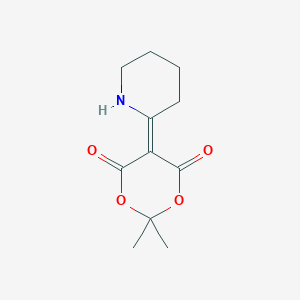
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is not fully understood. However, it is believed that it acts as a nucleophile and a carbonyl activator. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can react with a variety of electrophiles, such as alkyl halides, acyl halides, and imines, to form new carbon-carbon or carbon-nitrogen bonds. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the final product.
Biochemical And Physiological Effects
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been used in the synthesis of compounds that have shown biological activity, such as antiviral, anti-inflammatory, and anticancer agents.
Advantages And Limitations For Lab Experiments
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments. It is a versatile and easy-to-use building block that can be used in a variety of reactions. It has a high yield and purity, which makes it ideal for large-scale synthesis. However, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has some limitations. It is sensitive to moisture and air, and it can decompose under acidic or basic conditions. Therefore, it should be stored in a dry and air-free environment.
Future Directions
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several potential future directions. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It can also be used in the development of new synthetic methodologies. In addition, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be modified to improve its reactivity and selectivity. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid and its potential applications in various fields.
Conclusion:
In conclusion, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is a versatile organic compound that has been widely used in various scientific research applications. It is a building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid acts as a nucleophile and a carbonyl activator, and it can react with a variety of electrophiles to form new carbon-carbon or carbon-nitrogen bonds. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid in various fields.
Synthesis Methods
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Scientific Research Applications
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been widely used in various scientific research applications. It has been used as a building block in the synthesis of pharmaceuticals, such as antiviral agents, anti-inflammatory agents, and anticancer agents. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it has been used in the synthesis of materials, such as polymers and liquid crystals.
properties
CAS RN |
70912-53-7 |
|---|---|
Product Name |
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2,2-dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H15NO4/c1-11(2)15-9(13)8(10(14)16-11)7-5-3-4-6-12-7/h12H,3-6H2,1-2H3 |
InChI Key |
ZYKNYWCWVJXHIW-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



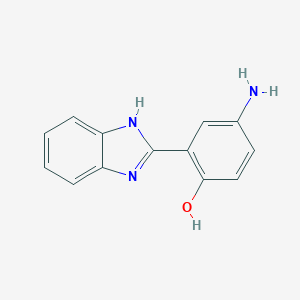
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
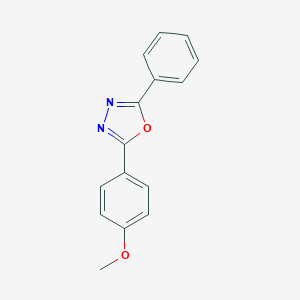
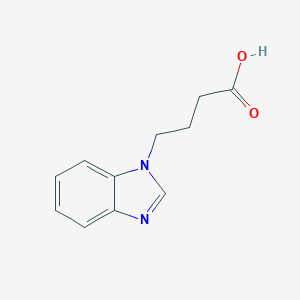
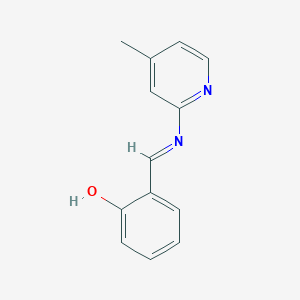
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
